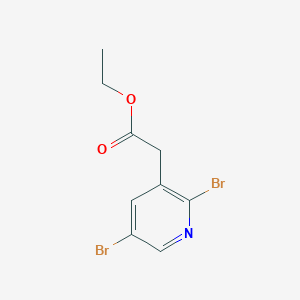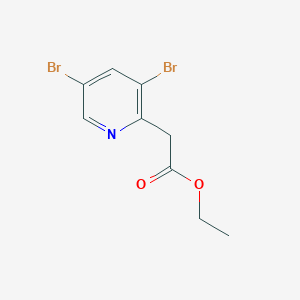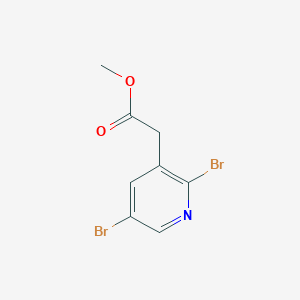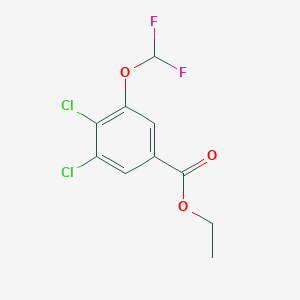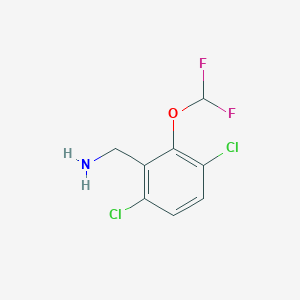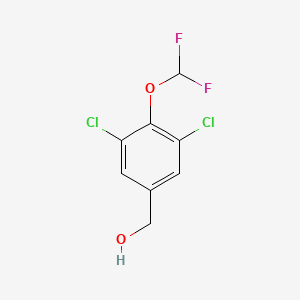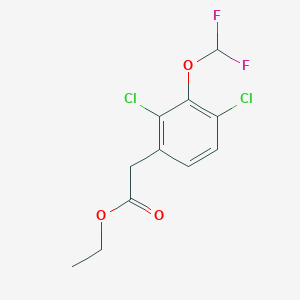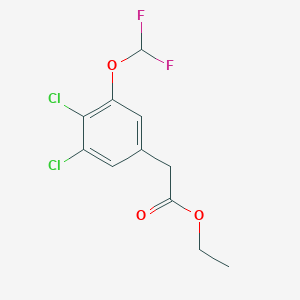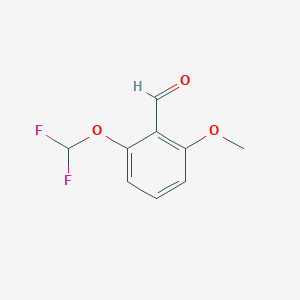
2-Difluoromethoxy-6-methoxybenzaldehyde
Übersicht
Beschreibung
2-Difluoromethoxy-6-methoxybenzaldehyde (2-DFMOB) is a naturally occurring chemical compound found in a variety of plants. It is a colorless solid that is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-DFMOB is a versatile intermediate that can be used in a variety of synthetic pathways and has a number of useful properties.
Wirkmechanismus
2-Difluoromethoxy-6-methoxybenzaldehyde is a versatile intermediate that can be used in a variety of synthetic pathways. It is an electrophilic aromatic substitution reaction, meaning that it is capable of undergoing substitution reactions with nucleophiles. This reaction is catalyzed by a Lewis acid, such as a metal halide, and is an important step in the synthesis of a variety of organic compounds. The reaction proceeds through several steps, including the formation of an intermediate, the formation of a carbocation, and the formation of the desired product.
Biochemical and Physiological Effects
2-Difluoromethoxy-6-methoxybenzaldehyde has a number of biochemical and physiological effects. It has been found to have antifungal and antibacterial properties, and has been used in the treatment of certain fungal infections. It has also been found to have anti-inflammatory and analgesic properties, and has been used in the treatment of certain inflammatory conditions. In addition, 2-Difluoromethoxy-6-methoxybenzaldehyde has been found to have anti-cancer properties, and has been used in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-Difluoromethoxy-6-methoxybenzaldehyde has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of synthetic pathways. Additionally, it is a relatively stable compound and is not easily degraded in the presence of heat or light. However, 2-Difluoromethoxy-6-methoxybenzaldehyde is also sensitive to oxygen and moisture and can be easily oxidized. Furthermore, it is a relatively expensive compound and may not be suitable for large-scale synthesis.
Zukünftige Richtungen
2-Difluoromethoxy-6-methoxybenzaldehyde has a number of potential future directions. It has been found to have antifungal and antibacterial properties and has been used in the treatment of certain fungal infections. Additionally, it has been found to have anti-inflammatory and analgesic properties and has been used in the treatment of certain inflammatory conditions. Furthermore, 2-Difluoromethoxy-6-methoxybenzaldehyde has been found to have anti-cancer properties and has been used in the treatment of certain types of cancer. Additionally, it has potential applications in the synthesis of dyes and pigments, and in the production of polymeric materials. Finally, it could be used as a starting material for the synthesis of a variety of organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Difluoromethoxy-6-methoxybenzaldehyde has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used to synthesize a variety of polymers, such as polyurethanes and polyesters, as well as in the production of polymeric materials. In addition, 2-Difluoromethoxy-6-methoxybenzaldehyde is used in the synthesis of dyes and pigments, and in the production of chemicals used in the textile and paper industries. 2-Difluoromethoxy-6-methoxybenzaldehyde is also used in the synthesis of dyes and pigments for use in paints, inks, and cosmetics.
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-6-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-3-2-4-8(6(7)5-12)14-9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIURSAWNFALNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Difluoromethoxy-6-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




